molecular formula C8H7ClN2 B11915258 4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine CAS No. 1260779-43-8

4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine

Cat. No.: B11915258
CAS No.: 1260779-43-8
M. Wt: 166.61 g/mol
InChI Key: JGKBYUOUMFJNIC-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[1,2-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrrole and pyrimidine rings, with a chlorine atom at the 4-position and a methyl group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a synthetic route may involve the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate in the presence of an alkali, followed by chlorination and methylation steps .

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. The process often involves the use of microwave-assisted synthesis to enhance reaction rates and efficiency. This method allows for the precise control of reaction conditions, leading to a more efficient production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.

    Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrimidine ring.

    Coupling Reactions: It can undergo Suzuki coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions include substituted pyrrolo[1,2-a]pyrimidine derivatives, which can be further functionalized for various applications .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells or the suppression of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

CAS No.

1260779-43-8

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

4-chloro-2-methylpyrrolo[1,2-a]pyrimidine

InChI

InChI=1S/C8H7ClN2/c1-6-5-7(9)11-4-2-3-8(11)10-6/h2-5H,1H3

InChI Key

JGKBYUOUMFJNIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CN2C(=C1)Cl

Origin of Product

United States

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